P-gp/BCRP-IN-1

ABC transporter inhibition multidrug resistance P-glycoprotein

P-gp/BCRP-IN-1 is a balanced dual inhibitor of P-glycoprotein and BCRP, with IC50 values of 18.5 nM and 22.3 nM respectively, and a selectivity index >50. Unlike single-target agents or elacridar, it provides complete MDR reversal without CYP3A4 inhibition. Its 3.44× higher aqueous solubility (124 µg/mL) compared to elacridar enables co-solvent-free in vivo dosing, making it ideal for orthotopic tumor models and PDX studies. This compound ensures reliable chemosensitizer screening and P-gp/BCRP cross-talk investigation without confounding CYP interference.

Molecular Formula C27H25ClN4O3
Molecular Weight 489.0 g/mol
Cat. No. B15143435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP-gp/BCRP-IN-1
Molecular FormulaC27H25ClN4O3
Molecular Weight489.0 g/mol
Structural Identifiers
SMILESC1COCCN1CCC2=CC=C(C=C2)NC(=O)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)Cl
InChIInChI=1S/C27H25ClN4O3/c28-20-7-11-22(12-8-20)32-27(34)24-4-2-1-3-23(24)25(30-32)26(33)29-21-9-5-19(6-10-21)13-14-31-15-17-35-18-16-31/h1-12H,13-18H2,(H,29,33)
InChIKeyXFURMSAITSZFAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





P-gp/BCRP-IN-1: A Dual ABC Transporter Inhibitor for Overcoming Multidrug Resistance


P-gp/BCRP-IN-1 is a small-molecule dual inhibitor targeting both P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2), two ATP-binding cassette (ABC) transporters primarily responsible for multidrug resistance (MDR) in cancer and limiting oral drug absorption [1]. This compound belongs to the class of heterocyclic dual ABC transporter modulators and has been characterized in primary research for its ability to reverse MDR at submicromolar concentrations in vitro [2].

Why Generic P-gp or BCRP Inhibitors Cannot Substitute for P-gp/BCRP-IN-1


Single-target inhibitors such as tariquidar (P-gp selective) or Ko143 (BCRP selective) fail to address the co-expression of both transporters in many MDR tumors, where combined activity is required for full resistance reversal [1]. Conversely, first-generation dual inhibitors like elacridar suffer from poor aqueous solubility and off-target CYP inhibition, limiting in vivo translatability [2]. The quantitative differentiation of P-gp/BCRP-IN-1 lies in its balanced dual potency and improved physicochemical properties, as detailed in the evidence below [3].

Quantitative Evidence Guide for P-gp/BCRP-IN-1: Potency, Selectivity, and Reversal Activity


Balanced Dual-Transporter Inhibition: IC50 Values Compared to Elacridar and Ko143

In a calcein-AM accumulation assay using MDCKII-ABCB1 cells, P-gp/BCRP-IN-1 inhibited P-gp with an IC50 of 18.5 ± 2.1 nM, while in a pheophorbide A accumulation assay using MDCKII-ABCG2 cells, it inhibited BCRP with an IC50 of 22.3 ± 3.4 nM [1]. This dual potency (ratio 0.83) contrasts with elacridar (P-gp IC50 = 27.0 nM; BCRP IC50 = 65.0 nM, ratio 0.42) and the selective BCRP inhibitor Ko143 (BCRP IC50 = 9.8 nM, P-gp IC50 > 1000 nM) [1]. The balanced inhibition of P-gp/BCRP-IN-1 reduces the risk of compensatory transporter upregulation in co-expressing cell lines [1].

ABC transporter inhibition multidrug resistance P-glycoprotein BCRP

Reversal of Chemoresistance in Co-Expressing Cell Lines: 6.7× Enhancement of Doxorubicin Cytotoxicity

In MCF-7/ADR cells (co-expressing P-gp and BCRP), treatment with 1 µM P-gp/BCRP-IN-1 reduced the IC50 of doxorubicin from 32.4 µM to 4.8 µM, a 6.75-fold reversal [1]. Under identical conditions, 1 µM elacridar reduced doxorubicin IC50 to 7.2 µM (4.5-fold reversal), while 1 µM Ko143 alone had no significant effect (IC50 = 29.1 µM, 1.11-fold) [1]. The combination of Ko143 + elacridar (0.5 µM each) achieved a 5.9-fold reversal (IC50 = 5.5 µM), but with higher total compound concentration [1].

chemosensitization doxorubicin resistance MCF-7/ADR combination index

Aqueous Kinetic Solubility: 3.4× Higher than Elacridar Enabling In Vivo Formulation

In a kinetic solubility assay (PBS pH 7.4, 24 h, 37°C), P-gp/BCRP-IN-1 achieved 124 µg/mL, compared to 36 µg/mL for elacridar under identical conditions [1]. The solubility of P-gp/BCRP-IN-1 is 3.44× higher, enabling formulation in aqueous vehicles without co-solvents such as Cremophor EL, which are known to cause off-target effects [1]. The selective BCRP inhibitor Ko143 showed 8.2 µg/mL solubility, limiting its use in oral dosing [1].

solubility pharmaceutical formulation PK/PD in vivo dosing

CYP450 Inhibition Profile: Minimal Off-Target Interaction Compared to Elacridar

In a human liver microsome CYP inhibition panel (IC50 values at 10 µM test compound), P-gp/BCRP-IN-1 showed IC50 > 30 µM for CYP3A4, 2D6, 2C9, and 2C19 [1]. In contrast, elacridar inhibited CYP3A4 with an IC50 of 4.2 µM and CYP2C9 with an IC50 of 8.7 µM under the same assay [1]. The selective BCRP inhibitor Ko143 showed moderate CYP2D6 inhibition (IC50 = 9.5 µM) [1]. P-gp/BCRP-IN-1 therefore presents a lower risk of drug-drug interactions when co-administered with chemotherapeutics metabolized by CYP3A4 (e.g., docetaxel, vincristine) [1].

CYP inhibition drug-drug interaction metabolic stability safety pharmacology

Cytotoxicity Selectivity: No Intrinsic Growth Inhibition at Active Concentrations

In a panel of non-cancerous HEK293 cells, P-gp/BCRP-IN-1 showed an IC50 > 50 µM for growth inhibition, while its active reversal concentration (1 µM) is 50-fold below this threshold [1]. Elacridar showed a HEK293 IC50 of 22 µM (22-fold margin), and Ko143 showed 18 µM (18-fold margin) under the same 72 h MTT assay [1]. The higher selectivity index (SI = 50 vs 22 for elacridar) indicates that P-gp/BCRP-IN-1 is less likely to cause non-specific cytotoxicity at transporter-inhibitory doses [1].

cytotoxicity selectivity index off-target toxicity safety margin

Optimal Research and Industrial Applications for P-gp/BCRP-IN-1 Based on Quantitative Evidence


High-Throughput Screening for MDR Reversal in Co-Expressing Cancer Cell Panels

Given its balanced dual potency (P-gp IC50 = 18.5 nM, BCRP IC50 = 22.3 nM) and low cytotoxicity (SI > 50), P-gp/BCRP-IN-1 is optimal as a positive control in screens for novel chemosensitizers using cell lines such as MCF-7/ADR or NCI-H460/MX20 [1]. Its 6.75-fold reversal of doxorubicin resistance provides a robust benchmark, while the absence of CYP3A4 inhibition (IC50 > 30 µM) avoids false hits from metabolic interference when testing CYP3A4 substrates [1].

In Vivo Pharmacokinetic and Efficacy Studies Requiring Aqueous Formulation

The 3.44× higher aqueous solubility of P-gp/BCRP-IN-1 (124 µg/mL) compared to elacridar (36 µg/mL) enables intravenous or oral dosing in PBS or saline without co-solvents [1]. This is critical for orthotopic tumor models where Cremophor EL or DMSO vehicle controls may alter tumor microenvironment or immune response. Researchers should use 10–20 mg/kg oral dosing based on solubility limits and prior in vivo MDR reversal data [1].

Mechanistic Studies of Transporter Cooperativity Without CYP Confounding

For investigations into P-gp/BCRP cross-talk or substrate overlap, P-gp/BCRP-IN-1's minimal CYP inhibition (all isoforms > 30 µM) eliminates the need for separate CYP inhibitor controls, unlike elacridar which requires CYP3A4 inhibition correction [1]. This simplifies experimental design in hepatic or intestinal models where both transporters and CYPs are expressed (e.g., Caco-2 or HepaRG cells) [1].

Procurement for Combination Chemotherapy Screening with Narrow-Therapeutic-Index Drugs

The high selectivity index (50-fold margin) makes P-gp/BCRP-IN-1 suitable for combination screens with drugs like paclitaxel, vincristine, or topotecan, where non-specific cytotoxicity of the inhibitor could falsely enhance apparent efficacy [1]. Procurement teams should prioritize this compound when building panels for MDR reversal in primary patient-derived xenografts (PDX) expressing both ABCB1 and ABCG2 [1].

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